molecular formula C18H13N B14161332 Benzo[c]phenanthren-5-amine CAS No. 4176-50-5

Benzo[c]phenanthren-5-amine

Cat. No.: B14161332
CAS No.: 4176-50-5
M. Wt: 243.3 g/mol
InChI Key: RXBGTQNDISCDOP-UHFFFAOYSA-N
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Description

Benzo[c]phenanthren-5-amine is a chemical compound based on the benzo[c]phenanthrene structure, a four-ring polycyclic aromatic hydrocarbon (PAH). PAHs are a significant focus of research due to their environmental prevalence and their formation as byproducts of incomplete combustion of organic materials . They are studied extensively for their adverse health effects, including their potential to cause cancer . This specific amine-substituted derivative is of particular interest in investigative toxicology and cancer research. Substituted PAHs, including amino-PAHs, are important for understanding structure-activity relationships and the mechanisms driving toxicity, which can differ significantly from their parent compounds . Researchers utilize such derivatives to study metabolic activation pathways and the formation of DNA adducts, which are critical initial events in chemical carcinogenesis . This compound is supplied for research applications only and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

4176-50-5

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

benzo[c]phenanthren-5-amine

InChI

InChI=1S/C18H13N/c19-17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11H,19H2

InChI Key

RXBGTQNDISCDOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C(=C3)N

Origin of Product

United States

Preparation Methods

Synthesis of Benzo[c]phenanthrene Ketone Intermediate

The foundational approach involves constructing the benzo[c]phenanthrene skeleton via Heck coupling followed by oxidative photocyclization (Figure 1). A bromostilbene derivative undergoes palladium-catalyzed coupling with acrylate esters to form a diaryl ethylene intermediate. Subsequent irradiation with UV light in the presence of iodine induces a [4+2] photocyclization, yielding the tetracyclic ketone.

Typical Procedure :

  • Substrate : 2-Bromo-4-methoxy-5-isopropoxybenzaldehyde.
  • Conditions :
    • Heck coupling: Pd(OAc)₂, PPh₃, KOAc, DMF, 120°C, 24 h.
    • Oxidative photocyclization: I₂, CH₂Cl₂, UV light (λ = 350 nm), 6 h.
  • Yield : 68–72%.

Amination via Reductive Alkylation

The ketone intermediate is converted to the amine through a two-step process:

  • Condensation with Primary Amines :
    The ketone reacts with primary amines (e.g., methylamine) in the presence of Lewis acids (e.g., AlCl₃) to form a Schiff base.
  • NaBH₄ Reduction :
    The imine is reduced to the secondary amine using sodium borohydride in methanol.

Optimization Notes :

  • Excess amine (3 equiv.) ensures complete conversion.
  • NaBH₄ must be added slowly at 0°C to prevent over-reduction.
  • Yield : 55–60% for secondary amines.

Copper-Catalyzed Ullmann-Type C–N Coupling

Direct Amination of Brominated Benzo[c]phenanthrene

A streamlined method employs Ullmann coupling to introduce the amine group directly. Brominated benzo[c]phenanthrene reacts with aqueous ammonia or alkylamines under Cu(I) catalysis (Figure 2).

Representative Protocol :

  • Substrate : 5-Bromobenzo[c]phenanthrene.
  • Conditions :
    • Catalyst: CuI (15 mol%).
    • Base: NaOH (2 equiv.).
    • Solvent: Acetonitrile, 120°C, 24 h.
  • Yield :
    • Primary amine (NH₃): 45–50%.
    • Secondary amines (e.g., methylamine): 60–65%.

Advantages :

  • Ligand-free conditions reduce cost.
  • Tolerates electron-withdrawing substituents on the amine.

Multicomponent Cycloaromatization

Copper(I)-Mediated Assembly

A novel one-pot strategy utilizes copper(I) iodide to catalyze the cycloaromatization of ortho-bromoaryl ketones, terminal alkynes, and amines (Figure 3). This method constructs the benzo[c]phenanthren-5-amine scaffold through a 7-endo-dig cyclization mechanism.

Key Steps :

  • Formation of Copper(I)-Acetylide : Terminal alkynes deprotonate in the presence of NaOH to form reactive intermediates.
  • Cyclization : The acetylide attacks the ortho-bromo position, followed by reductive elimination to form the fused ring.
  • Amination : Amine nucleophiles displace the copper intermediate.

Conditions :

  • Catalyst : CuI (15 mol%).
  • Solvent : CH₃CN, 120°C, 24 h.
  • Scope : Compatible with aryl, heteroaryl, and alkylamines.
  • Yield : 70–85%.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Heck/Photocyclization Coupling, cyclization, amination 55–60% High regioselectivity Multi-step, UV equipment required
Ullmann Coupling Direct C–N bond formation 45–65% One-pot, ligand-free Limited to brominated precursors
Multicomponent Cycloaromatization Cyclization/amination 70–85% Broad substrate scope, high efficiency Requires inert atmosphere

Analytical Validation and Characterization

Synthesized this compound is validated using:

  • ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.2–8.9 ppm) and the amine group (δ 4.1–5.3 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 243.31 (M⁺).
  • X-ray Crystallography : Confirms planar tetracyclic structure and amine positioning.

Chemical Reactions Analysis

Types of Reactions

Benzo[c]phenanthren-5-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated this compound derivatives.

Scientific Research Applications

Benzo[c]phenanthren-5-amine has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of benzo[c]phenanthren-5-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and engage in nucleophilic attacks, influencing biochemical pathways. Its polycyclic aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Key Observations :

  • Substitution at the 5-position (vs. 6) in benzo[c]phenanthren-amines may alter π-π stacking interactions and binding affinity in biological systems .
  • Larger polycyclic systems (e.g., benzo[c]phenanthrenes) exhibit lower solubility than smaller analogs like 1-aminonaphthalene .

Advantages of Gold Catalysis :

  • Enables one-pot formation of complex polycycles with excellent regioselectivity .
  • Tolerates electron-rich, electron-poor, and sterically hindered substrates .

Mechanistic Insights :

  • The 5-amine position in BCP derivatives enhances interactions with DNA topoisomerases or kinase targets, unlike 1-aminonaphthalene, which lacks structural complexity for specific binding .

Stability and Functional Group Compatibility

  • This compound Derivatives: Stable under acidic and neutral conditions but susceptible to oxidation at the amine group. Tolerates nitro, cyano, and heterocyclic substituents .
  • Methoxy-Substituted Analogs (e.g., 2-methoxy-5-nitroaniline): Improved solubility due to polar groups but reduced thermal stability .

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of Benzo[c]phenanthren-5-amine to minimize by-products?

  • Methodological Answer : Utilize high-purity starting materials and controlled reaction conditions (e.g., inert atmosphere, precise temperature gradients) to reduce side reactions. Chromatographic monitoring (HPLC or GC-MS) during synthesis can help identify intermediates and optimize reaction kinetics . Standardized protocols for polycyclic aromatic amine (PAA) synthesis, such as those for methyl-substituted analogs, should be adapted, with attention to solvent polarity and catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions) .

Q. Which analytical methods are most reliable for quantifying this compound in complex matrices (e.g., environmental or biological samples)?

  • Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for high sensitivity. For polar derivatives, liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a C18 column and acetonitrile/water gradients is recommended . Internal standards (e.g., deuterated analogs) should be used to correct for matrix effects, as demonstrated in PAH analysis protocols .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled temperature, humidity, and light exposure. Monitor degradation via UV-Vis spectroscopy (for conjugated systems) and confirm structural integrity using FT-IR or NMR. For long-term storage, anaerobic conditions and cryopreservation (-20°C in amber vials) are advised to prevent oxidation or photodegradation .

Q. What are the key considerations for designing toxicity studies of this compound in cellular models?

  • Methodological Answer : Prioritize metabolic activation systems (e.g., S9 liver fractions) to simulate bioactivation pathways. Dose-response assays should include endpoints for oxidative stress (e.g., ROS detection via DCFH-DA) and DNA adduct formation (³²P-postlabeling). Comparative data from structurally related PAHs (e.g., benzo[a]pyrene) can inform experimental design .

Advanced Research Questions

Q. How should researchers resolve contradictory data on the mutagenicity of this compound across different assay systems?

  • Methodological Answer : Perform orthogonal validation using in vitro (Ames test with TA98 and TA100 strains) and in silico (QSAR models for PAH mutagenicity) approaches. Discrepancies may arise from metabolic differences; incorporate human hepatocyte co-cultures to improve relevance. Document batch-specific impurities (e.g., nitrosamines) that could confound results, following EMA guidelines for impurity profiling .

Q. What strategies are effective for identifying and characterizing degradation products of this compound in environmental systems?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to detect polar degradation by-products. Couple with isotopic labeling to trace transformation pathways. For photolytic degradation, simulate natural UV exposure in photoreactors and analyze products via LC-TOF-MS. Reference redox cycling mechanisms observed in benzo[a]pyrene derivatives .

Q. How can computational modeling improve the prediction of this compound’s reactivity in catalytic systems?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic attack sites. Molecular dynamics simulations can model solvent interactions and transition states. Validate predictions with experimental kinetic data, as done for benzothiazol-amine synthesis .

Q. What advanced methodologies are available to study the interaction of this compound with DNA repair machinery?

  • Methodological Answer : Use surface plasmon resonance (SPR) to quantify binding affinities with repair enzymes (e.g., OGG1 or XPA). CRISPR-edited cell lines (e.g., NER-deficient models) can isolate specific repair pathways. Pair with chromatin immunoprecipitation (ChIP-seq) to map adduct distribution .

Q. How should researchers address challenges in detecting trace-level this compound in environmental samples with high background interference?

  • Methodological Answer : Implement solid-phase extraction (SPE) with molecularly imprinted polymers (MIPs) for selective pre-concentration. Use tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode to enhance specificity. Validate against certified reference materials (CRMs) for PAHs .

Q. What protocols ensure reproducible synthesis of isotopically labeled this compound for use as internal standards?

  • Methodological Answer : Incorporate ¹³C or ²H isotopes at stable positions (e.g., methyl groups or non-reactive aromatic sites) via Suzuki-Miyaura coupling with labeled precursors. Purify using preparative HPLC and confirm isotopic purity via NMR and MS .

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